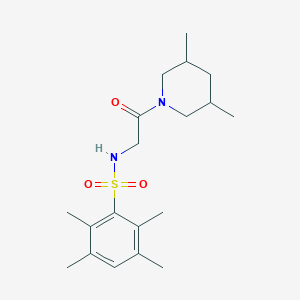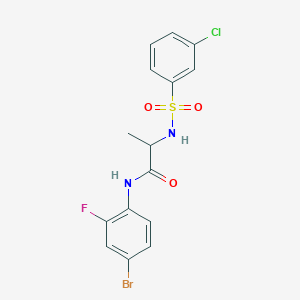![molecular formula C23H23ClN2O5S B492849 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 690962-36-8](/img/structure/B492849.png)
4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that contribute to its reactivity and utility in various chemical and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 3-chlorobenzene to form 3-chlorobenzenesulfonyl chloride.
Amidation Reaction: The sulfonyl chloride is then reacted with 4-aminobenzamide under basic conditions to form the sulfonamide intermediate.
Coupling with Dimethoxyphenylethylamine: Finally, the sulfonamide intermediate is coupled with 2-(3,4-dimethoxyphenyl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is utilized in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Inhibitor studies for enzymes and receptors.
Medicine: Potential therapeutic agent for diseases involving specific molecular targets.
Industry: Intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzamide moiety may interact with receptor sites, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-chlorobenzenesulfonamido)-N-phenylbenzamide
- 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]aniline
Uniqueness
4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual functionality allows it to participate in diverse chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-21-11-6-16(14-22(21)31-2)12-13-25-23(27)17-7-9-19(10-8-17)26-32(28,29)20-5-3-4-18(24)15-20/h3-11,14-15,26H,12-13H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWJLAUQAABZNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B492766.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492768.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492769.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492771.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B492772.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B492775.png)
![N-(2-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B492777.png)

![1-methyl-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B492781.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide](/img/structure/B492782.png)
![N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide](/img/structure/B492784.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)propanamide](/img/structure/B492785.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)propanamide](/img/structure/B492786.png)

